3-Bromomethyl-4-nitro-benzoic acid
Description
Contextualization within Benzoic Acid Derivatives Chemistry
Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as precursors for a vast array of organic compounds. ontosight.aiwikipedia.org They are characterized by a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org The reactivity of the benzene ring and the carboxyl group allows for a wide range of chemical transformations, leading to the synthesis of esters, amides, and other derivatives. wikipedia.orgsavemyexams.com The production of benzoic acid derivatives often involves the oxidation of alkylbenzenes. savemyexams.com
3-Bromomethyl-4-nitro-benzoic acid fits within this class of compounds, but with added complexity and functionality. The presence of a bromomethyl (-CH₂Br) group and a nitro (-NO₂) group, in addition to the carboxylic acid, on the benzene ring significantly influences its chemical behavior and opens up diverse synthetic possibilities not available to simpler benzoic acids.
Significance as a Multifunctionalized Aromatic Building Block
The true value of this compound in academic research lies in its nature as a multifunctionalized aromatic building block. mdpi.comfluorochem.co.uk Each of its three functional groups—the carboxylic acid, the bromomethyl group, and the nitro group—can participate in distinct and selective chemical reactions. This allows for a stepwise and controlled approach to the synthesis of complex target molecules.
The carboxylic acid group can be converted into esters, amides, or acid halides. The bromomethyl group is a reactive electrophile, readily participating in nucleophilic substitution reactions. The nitro group can be reduced to an amino group, which can then be further modified. This "orthogonality" of the functional groups' reactivity is a key feature that makes this compound a versatile starting material in multi-step syntheses.
Overview of Research Trajectories and Academic Impact
Research involving this compound has explored its utility in various areas. A significant application has been in solid-phase synthesis, a technique used to build large molecules like peptides. For instance, it has been used to create a resin for the solid-phase synthesis of protected peptide acids and amides. google.com
Furthermore, its potential as a photocleavable linker has been investigated. sigmaaldrich.com Photocleavable linkers are molecules that can be broken at a specific point by light, a property that is highly valuable in drug delivery systems and for attaching molecules to surfaces in a controlled manner. The ortho-nitrobenzyl group within the structure of this compound is key to this photosensitive behavior. google.com Researchers have also utilized this compound in the synthesis of libraries of new chemical entities for screening in drug discovery programs. sigmaaldrich.com
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Melting Point | 127-130 °C |
| Appearance | Solid |
| Solubility | Soluble in DMF and dichloromethane |
Data sourced from multiple references. nih.govepa.govsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHVCRKHIIHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608063 | |
| Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-27-0 | |
| Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromomethyl 4 Nitro Benzoic Acid
Established Synthetic Routes
Two principal routes have been established for the synthesis of 3-Bromomethyl-4-nitro-benzoic acid: the bromination of a p-toluic acid derivative followed by nitration, and the nitration of a bromomethylated benzoic acid precursor.
One common approach begins with p-toluic acid. The methyl group of p-toluic acid can be brominated to form a bromomethyl group. This is often accomplished using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, which results in the formation of 4-(bromomethyl)benzoic acid. sci-hub.sescribd.com
Following the bromination, the subsequent step is the nitration of the benzene (B151609) ring. The nitration of 4-(bromomethyl)benzoic acid introduces a nitro group onto the ring. The directing effects of the existing substituents, the carboxylic acid and the bromomethyl group, are crucial in determining the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the bromomethyl group is an ortho, para-director. This leads to the formation of 4-bromomethyl-3-nitrobenzoic acid. sigmaaldrich.com
A variation of this sequence involves the nitration of toluene (B28343) to yield a mixture of o-nitrotoluene and p-nitrotoluene. The p-nitrotoluene can then be oxidized to form p-nitrobenzoic acid, which can subsequently be brominated at the methyl group to yield the target compound. quora.com
An alternative strategy involves the nitration of a bromomethylated benzoic acid precursor. This route starts with a benzoic acid derivative that already contains a bromomethyl group. For instance, 3-(bromomethyl)benzoic acid can be nitrated.
In this scenario, the directing effects of the substituents on the benzene ring play a critical role. The carboxylic acid group is a meta-director, and the bromomethyl group is an ortho, para-director. When nitrating 3-(bromomethyl)benzoic acid, the nitro group is directed to the 4-position, yielding this compound. This method has been described in the literature, for example, by the reaction of 3-bromo-4-methylbenzoic acid with a nitrating agent. chemicalbook.com
Another patented method describes the preparation of 3-nitro-4-bromomethyl benzoic acid from 3-nitro-4-methylbenzoic acid. google.com This involves the nitration of 4-methylbenzoic acid (p-toluic acid) to introduce the nitro group, followed by bromination of the methyl group.
Advanced Synthetic Strategies and Optimization
Optimizing the synthesis of this compound focuses on improving regioselectivity, maximizing yields, and exploring more efficient and environmentally benign reaction conditions.
The regioselectivity of the nitration step is a key factor in maximizing the yield of the desired product. The substitution pattern on the benzene ring dictates the position of the incoming nitro group. In the nitration of benzoic acid derivatives, the carboxylic acid group deactivates the ring and directs the electrophile to the meta position. youtube.comyoutube.com
For instance, in the nitration of 3-(bromomethyl)benzoic acid, the carboxylic acid group at position 1 directs the nitro group to position 5, while the bromomethyl group at position 3 directs it to positions 4 and 6. The activating effect of the bromomethyl group at the ortho and para positions, combined with the meta-directing effect of the carboxylic acid, favors the formation of this compound.
To optimize yields, controlling the reaction conditions is crucial. The choice of nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, and the reaction temperature can significantly influence the outcome. truman.edumasterorganicchemistry.com Lower temperatures are often employed to minimize the formation of by-products. truman.edu
Table 1: Factors Influencing Nitration Regioselectivity and Yield
| Factor | Influence on Synthesis |
| Substituent Directing Effects | The interplay between the meta-directing carboxylic acid group and the ortho, para-directing bromomethyl group is the primary determinant of regioselectivity. |
| Nitrating Agent | The strength and composition of the nitrating mixture (e.g., HNO₃/H₂SO₄) affect the reaction rate and the potential for side reactions. masterorganicchemistry.com |
| Reaction Temperature | Lower temperatures generally favor higher selectivity and reduce the formation of unwanted isomers and oxidation products. truman.edu |
| Reaction Time | Sufficient reaction time is necessary for complete conversion, but prolonged times can lead to by-product formation. |
In the bromination step using NBS, the use of a radical initiator and an appropriate solvent is critical for efficient benzylic bromination while minimizing other reactions. sci-hub.se For the nitration step, the concentration of the acids and the temperature must be carefully controlled. The use of a sulfonitric mixture (a mixture of nitric acid and sulfuric acid) is common for nitrating aromatic compounds. googleapis.com The temperature is typically kept low to control the exothermic reaction and prevent over-nitration or decomposition. truman.edu
The presence of a nitro group on the benzaldehyde (B42025) can decrease the electron density of the aromatic ring, which in turn reduces the positive charge on the carbonyl carbon and decreases its reactivity towards nucleophilic addition. jocpr.com This highlights how existing functional groups can influence subsequent reaction steps.
While not specifically documented for this compound, mechanochemical methods are gaining traction as a green and efficient alternative for the synthesis of various chemical compounds, including benzoic acid derivatives. These methods involve the use of mechanical force, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent or with minimal solvent usage.
Research into the mechanochemical synthesis of other benzoic acid derivatives suggests potential applicability. For example, solid-state reactions can lead to high yields and reduced reaction times. Given the growing interest in sustainable chemistry, exploring mechanochemical routes for the synthesis of this compound could be a promising area for future research.
Microwave-Assisted Synthesis Techniques
In recent years, microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. uns.ac.idnih.gov This methodology has been successfully applied to a variety of organic transformations, including benzylic brominations. rsc.org
The application of microwave irradiation to the Wohl-Ziegler bromination of toluene derivatives has been shown to be a superior alternative to classical methods that often require prolonged heating in hazardous solvents like carbon tetrachloride (CCl4). wikipedia.orgrsc.org Microwave heating provides efficient and direct energy transfer to the reacting molecules, which can overcome the activation energy barrier of the reaction more effectively. nih.gov
For the synthesis of this compound, a microwave-assisted approach would likely involve the reaction of 3-methyl-4-nitrobenzoic acid with N-bromosuccinimide and a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), in a microwave-compatible solvent. Research on analogous systems has demonstrated the feasibility of using more environmentally benign solvents like diethyl carbonate or even solvent-free conditions under microwave irradiation. rsc.org
A study on the microwave-assisted benzyl (B1604629) mono- and di-bromination in diethyl carbonate highlighted significant improvements in both reaction time and isolated yield compared to conventional heating in carbon tetrachloride. rsc.org Another investigation into the microwave-assisted NBS bromination of p-iminotoluenes also reported a simple, efficient, and rapid method. researchgate.net These findings suggest that a similar microwave-assisted protocol could be effectively applied to the benzylic bromination of 3-methyl-4-nitrobenzoic acid, which is deactivated by the presence of the nitro group. researchgate.net
Detailed research findings from analogous microwave-assisted benzylic bromination reactions are summarized in the table below, providing a model for the potential synthesis of this compound.
Table 1: Representative Conditions for Microwave-Assisted Benzylic Bromination
| Substrate | Brominating Agent | Initiator | Solvent | Microwave Power | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Toluene Derivatives | NBS | AIBN/Benzoyl Peroxide | Diethyl Carbonate | 100-450 W | 2-15 | >80 | rsc.orgresearchgate.net |
| p-Iminotoluenes | NBS | - | Benzene | 450 W | 1-5 | 60-95 | researchgate.net |
The data indicates that microwave-assisted benzylic brominations can be accomplished in significantly reduced timeframes with high yields. The precise conditions for the synthesis of this compound would require experimental optimization, but the existing literature on similar compounds provides a strong basis for the development of an efficient microwave-assisted protocol.
Reactivity and Mechanistic Investigations of 3 Bromomethyl 4 Nitro Benzoic Acid
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The benzylic bromide in 3-Bromomethyl-4-nitro-benzoic acid is a key site for nucleophilic substitution reactions. The presence of the electron-withdrawing nitro and carboxylic acid groups on the aromatic ring significantly influences the electrophilicity of the benzylic carbon, making it susceptible to attack by a variety of nucleophiles.
Reactions with Amine Nucleophiles: Formation of Amides and Benzylamines
The reaction of this compound with amine nucleophiles provides a versatile route for the synthesis of a range of nitrogen-containing derivatives. These reactions typically proceed via a nucleophilic substitution mechanism where the amine attacks the electrophilic benzylic carbon, displacing the bromide ion.
For instance, the reaction with ammonia (B1221849) in a pressure-resistant vessel yields 3-nitro-4-aminomethyl benzoic acid. google.com This primary amine can be further functionalized. Similarly, reactions with primary and secondary amines lead to the corresponding secondary and tertiary benzylamines. A general industrial method for producing related compounds involves the reaction of a halo-substituted nitrobenzoic acid with a methylamine (B109427) solution, followed by pH adjustment to precipitate the product. guidechem.com
A notable application of this reactivity is in solid-phase synthesis. This compound can be used to prepare a 3-nitro-4-bromomethyl benzoyl amide polystyrene resin, which serves as a solid support for the synthesis of protected peptide acids and amides. google.com The enhanced swelling properties of the bromomethylated resin in non-polar solvents, compared to its chloromethylated counterpart, lead to improved reaction rates and are beneficial for the synthesis of longer polypeptide chains. google.com
The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, a related compound, highlights a similar nucleophilic substitution. Although the starting material is 4-chloro-3-nitrobenzoic acid, the principle of substituting a halogen with methylamine is directly applicable. google.com
| Amine Nucleophile | Product | Reaction Conditions | Reference |
| Ammonia | 3-nitro-4-aminomethyl benzoic acid | Dry liquid ammonia, 0°-5°C, 24 hours | google.com |
| Methylamine | 4-(Methylamino)-3-nitrobenzoic acid | From 4-chloro-3-nitrobenzoic acid, methylamine solution | guidechem.comgoogle.com |
| Polystyrene Resin | 3-nitro-4-bromomethyl benzoyl amide polystyrene resin | Solid-phase synthesis | google.com |
Reactions with Alcohol Nucleophiles: Esterification Pathways
The carboxylic acid group of this compound can undergo esterification with various alcohols, typically under acidic catalysis. This Fischer esterification is a reversible reaction where the alcohol acts as a nucleophile attacking the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com
The synthesis of decyl 4-(bromomethyl)-3-nitrobenzoate is a specific example of this transformation. sigmaaldrich.com Generally, the esterification of substituted benzoic acids, including those with electron-withdrawing nitro groups, proceeds smoothly. ijstr.orgiajpr.com For instance, the Fischer esterification of 3-nitrobenzoic acid with methanol (B129727) using sulfuric acid as a catalyst is a well-established procedure. truman.edu The reaction is often carried out at reflux temperature to drive the equilibrium towards the product by removing the water formed. ijstr.orgtruman.edu
Modified clays, such as Montmorillonite K10 activated with orthophosphoric acid, have been employed as solid acid catalysts for the esterification of substituted benzoic acids, offering an alternative to mineral acids. ijstr.org
| Alcohol | Product | Catalyst | Reference |
| Decyl alcohol | Decyl 4-(bromomethyl)-3-nitrobenzoate | Not specified | sigmaaldrich.com |
| Methanol | Methyl 3-nitrobenzoate | Sulfuric acid | truman.edu |
| Various alcohols | Corresponding esters | Modified Montmorillonite K10 | ijstr.org |
Reactions with Thiol-Containing Nucleophiles
The bromomethyl group of this compound readily reacts with thiol-containing nucleophiles. Thiols are excellent nucleophiles and their reactivity is often enhanced in their thiolate form (RS⁻).
A documented example of this reaction is the synthesis of 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid. sigmaaldrich.com This reaction demonstrates the susceptibility of the benzylic carbon to attack by sulfur nucleophiles, leading to the formation of a thioether linkage. This type of reaction is significant as it allows for the introduction of sulfur-containing moieties, which can be useful for various applications, including as photocleavable protecting groups. sigmaaldrich.com
Influence of Substituents on Electrophilicity and Nucleophilic Attack
The reactivity of the bromomethyl group in this compound is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. Both the nitro group (-NO₂) and the carboxylic acid group (-COOH) are electron-withdrawing groups. These groups decrease the electron density of the aromatic ring and, through inductive and resonance effects, increase the electrophilicity of the benzylic carbon atom.
The nitro group is a strong deactivating group, withdrawing electrons both inductively and by resonance. koreascience.kr The carboxylic acid group also acts as an electron-withdrawing group. This enhanced electrophilicity at the benzylic position facilitates nucleophilic attack.
The Hammett equation provides a quantitative measure of the effect of substituents on the reaction rates of aromatic compounds. For the solvolysis of substituted benzyl (B1604629) bromides, a reaction that proceeds via a nucleophilic substitution mechanism, a curved Hammett plot is often observed. koreascience.krkoreascience.kr This nonlinearity can indicate a change in the reaction mechanism, from a more Sₙ1-like character for substrates with electron-donating groups to a more Sₙ2-like character for those with electron-withdrawing groups. koreascience.krnih.gov The strong electron-withdrawing nature of the nitro and carboxyl groups in this compound would favor an Sₙ2-type mechanism for nucleophilic substitution at the bromomethyl position.
Transformations of the Nitro Functional Group
The nitro group of this compound can be chemically transformed, most notably through reduction to an amino group. This transformation is a critical step in the synthesis of various derivatives, including diamino compounds that serve as building blocks for more complex molecules.
Reduction to Amino Derivatives
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule that need to be preserved.
For this compound, a selective reduction of the nitro group without affecting the carboxylic acid or the bromomethyl group is often desired. Catalytic transfer hydrogenation is a common and effective method. This can be achieved using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as palladium on carbon (Pd/C). cdnsciencepub.comnih.gov This method has been shown to be effective for the reduction of nitroarenes, including those containing halogens. nih.gov The reaction is typically rapid and gives high yields of the corresponding anilines. cdnsciencepub.com The mechanism of reduction by hydrazine on a palladium catalyst is thought to proceed through nitroso and hydroxylamine (B1172632) intermediates. cdnsciencepub.com
Other methods for the selective reduction of nitro groups in the presence of carboxylic acids include the use of hydrazine glyoxylate (B1226380) with zinc or magnesium powder. acs.org Pressure-mediated reduction with hydrazine hydrate has also been reported to be effective for reducing aromatic nitro compounds to primary amines in moderate to high yields, with chloro, bromo, and amide groups remaining unaffected. niscpr.res.in
The reduction of the nitro group in this compound would lead to the formation of 3-Bromomethyl-4-amino-benzoic acid. Subsequent reduction or substitution of the bromomethyl group can lead to a variety of di-functionalized benzoic acid derivatives.
| Reducing Agent/System | Catalyst | Notes | Reference |
| Hydrazine hydrate | Pd/C | Effective for halogenated nitroarenes | cdnsciencepub.comnih.gov |
| Hydrazine glyoxylate | Zinc or Magnesium powder | Selective in the presence of carboxylic acids | acs.org |
| Hydrazine hydrate | None (pressure-mediated) | Tolerates halo and amide groups | niscpr.res.in |
Electronic Effects of the Nitro Group on Aromatic Reactivity
The nitro group (–NO₂) is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring in this compound. askiitians.comvedantu.comquora.com This effect is primarily due to two factors: the inductive effect (–I) and the resonance effect (–R). vedantu.comquora.com The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density from the benzene ring through the sigma bonds (inductive effect). doubtnut.com Additionally, the nitro group can withdraw electron density through resonance, delocalizing the ring's pi-electrons onto its oxygen atoms. vedantu.com
This strong electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution reactions, making it less reactive than benzoic acid itself. askiitians.comvedantu.com Conversely, this electron deficiency enhances the acidity of the carboxylic acid group. quora.comlibretexts.org By pulling electron density away from the carboxyl group, the nitro group stabilizes the resulting carboxylate anion (–COO⁻) formed upon deprotonation, thereby increasing the acidity of the parent molecule compared to unsubstituted benzoic acid. quora.comdoubtnut.comlibretexts.org
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound undergoes typical reactions, including esterification and amidation, to form various derivatives.
Esterification with Alcohols
This compound can be converted into its corresponding esters through reaction with alcohols, typically under acidic conditions (Fischer esterification). truman.edulibretexts.org This reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. libretexts.org The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to facilitate the reaction. truman.edulibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used as the solvent. libretexts.org For instance, the compound has been reacted with decyl alcohol to synthesize decyl 4-(bromomethyl)-3-nitrobenzoate. sigmaaldrich.com
Table 1: Examples of Esterification Reactions
| Alcohol Reactant | Ester Product | Catalyst |
| Methanol | Methyl 3-bromomethyl-4-nitro-benzoate | H₂SO₄ |
| Decyl Alcohol | Decyl 4-(bromomethyl)-3-nitrobenzoate | Not specified |
| (N-allyloxycarbonyl)-5-aminopent-1-ol | (N-allyloxycarbonyl)-5-aminopent-1-yl 4-bromomethyl-3-nitrobenzoate | Not specified |
This table is illustrative and based on reported reactant types. truman.edusigmaaldrich.com
Amidation with Amines
The carboxylic acid can also react with primary and secondary amines to form amides. youtube.com This condensation reaction typically requires activation of the carboxylic acid or the use of coupling agents to proceed efficiently. nih.gov One method involves the use of titanium tetrachloride (TiCl₄) as a mediator. nih.gov The presence of electron-withdrawing groups, like the nitro group, on the benzoic acid can increase the yield of the amidation reaction. nih.gov For example, the reaction of this compound with various amines, such as 4-((2-(hydroxymethyl)phenylamino)methyl)-3-nitrobenzoic acid, has been documented. sigmaaldrich.comfishersci.com The reaction of the carboxylic acid with an amine like methylamine results in the formation of an N-substituted amide and water. youtube.com
Table 2: Examples of Amidation Reactions
| Amine Reactant | Amide Product | Reagent/Method |
| 4-((2-(hydroxymethyl)phenylamino)methyl)-3-nitrobenzoic acid | Corresponding amide | Not specified |
| Primary/Secondary Amines (general) | N-substituted amides | TiCl₄ |
| Polystyrene Resin (aminated) | 3-nitro-4-bromomethyl benzoyl amide polystyrene resin | Solid-phase synthesis |
This table is illustrative and based on reported reactant types. sigmaaldrich.comnih.govgoogle.com
Photochemical Transformations and Cleavage Mechanisms
The ortho-nitrobenzyl moiety within this compound makes it a valuable photolabile, or photocleavable, compound. mdpi.comresearchgate.netwikipedia.org This property allows for the cleavage of chemical bonds upon exposure to UV light, a characteristic exploited in various advanced applications. researchgate.netnih.gov
Light-Induced Cleavage of Thiol-Ether Bonds: Applications in Photo-deprotection
This compound and its derivatives are effective reagents for the photo-deprotection of thiols. sigmaaldrich.comfishersci.com The bromomethyl group readily reacts with a thiol (R-SH) via nucleophilic substitution to form a protected thiol-ether bond. This "caged" thiol is stable under normal conditions but can be cleaved upon irradiation with UV light, typically around 365 nm. mdpi.comnih.gov
The cleavage mechanism is a Norrish Type II reaction. wikipedia.org Upon absorbing a photon, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of an aci-nitro intermediate. wikipedia.org This intermediate then rearranges, leading to the cleavage of the carbon-sulfur bond and the release of the free thiol. The other product is a 2-nitrosobenzaldehyde derivative. wikipedia.org This ability to release thiols with high spatial and temporal control is crucial in biochemistry and materials science. researchgate.net
Utilization as a UV-Cleavable Reagent for Macromolecular Functionalization
The photocleavable nature of this compound makes it an excellent linker for the functionalization of macromolecules and surfaces. sigmaaldrich.comresearchgate.net It can be used to attach bioactive molecules, such as peptides or proteins, to a substrate like a polymer or a glass surface. researchgate.net For example, it has been used to functionalize polyacrylamide acryl hydrate (PAAH). sigmaaldrich.com
The process involves first attaching the this compound linker to the macromolecule. A bioactive molecule can then be coupled to the linker. researchgate.net Subsequent exposure to UV light cleaves the linker, releasing the bioactive molecule from the surface with high precision. nih.govresearchgate.net This technique is instrumental in creating micropatterned surfaces for studying cell adhesion, developing controlled drug delivery systems, and in the solid-phase synthesis of peptides where the final product is cleaved from a resin support using light instead of harsh chemicals. google.comnih.govresearchgate.net
Table 3: Summary of Photochemical Applications
| Application | Description | Wavelength |
| Thiol Photo-deprotection | Release of "caged" thiols from a thiol-ether linkage. sigmaaldrich.com | ~365 nm |
| Macromolecular Functionalization | Attaching and releasing molecules from polymers (e.g., PAAH). sigmaaldrich.com | ~365 nm |
| Solid-Phase Peptide Synthesis | Cleavage of synthesized peptides from a resin support. google.comnih.gov | ~365 nm |
| Surface Patterning | Creating spatially controlled patterns of bioactive molecules on surfaces. researchgate.net | Not specified |
Photocleavable Linker Applications in Colloidal Systems
The ortho-nitrobenzyl group, a key structural feature of this compound, is a well-established photolabile protecting group. researchgate.netnih.gov This functionality allows for the development of photocleavable linkers, which can be cleaved upon exposure to UV light. nih.govacs.org This property is of significant interest in the design of advanced materials, including those involving colloidal systems.
The general mechanism for the photocleavage of o-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. researchgate.netacs.org This intermediate then undergoes rearrangement to form a nitrosobenzaldehyde derivative and release the linked molecule. researchgate.net This light-triggered release mechanism enables precise spatial and temporal control over the release of active species.
In the context of colloidal systems, o-nitrobenzyl-based photocleavable linkers have been employed in various applications:
Drug Delivery: Photocleavable linkers can be used to conjugate therapeutic agents to nanoparticles. nih.gov The drug-loaded nanoparticles can be administered and, upon irradiation at a specific site, release the therapeutic payload. This approach allows for targeted drug delivery, minimizing systemic side effects.
Surface Modification: The surface properties of colloidal particles can be dynamically altered using photocleavable linkers. For instance, a hydrophilic polymer can be attached to a hydrophobic particle via a photocleavable linker. Irradiation would then cleave the linker, removing the hydrophilic polymer and exposing the hydrophobic surface, thereby changing the particle's interaction with its environment.
Controlled Assembly and Disassembly: Colloidal self-assembly can be controlled by light. Particles functionalized with molecules attached via photocleavable linkers can be induced to assemble or disassemble upon irradiation, offering a way to create dynamic and responsive materials.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to investigate the reaction mechanisms and pathways of chemical compounds at a molecular level. For this compound, computational studies can elucidate its reactivity, particularly the nucleophilic substitution at the bromomethyl group and the photochemical cleavage process.
Density Functional Theory (DFT) is a common computational method for studying the electronic structure and reactivity of organic molecules. For predicting the reactivity of this compound in nucleophilic substitution reactions, DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, could be employed. Such calculations can model the reaction pathways, determine the structures of transition states, and calculate activation energies, providing insights into the reaction kinetics and the influence of the nitro group on the reactivity of the bromomethyl group.
The primary non-photochemical reaction of this compound is expected to be nucleophilic substitution at the benzylic carbon, following an SN2 mechanism. Computational studies of SN2 reactions typically involve locating the transition state structure and analyzing the potential energy surface. These studies can confirm the concerted nature of the reaction and quantify the effect of the ortho-nitro group on the stability of the transition state.
Regarding the photocleavage mechanism, computational studies can provide a detailed picture of the excited-state dynamics. Ab initio and DFT methods can be used to explore the potential energy surfaces of the ground and excited states of 2-nitrotoluene (B74249) and its derivatives, which serve as models for this compound. These studies can identify the key intermediates, such as the aci-nitro species, and the transition states connecting them, thus clarifying the step-by-step mechanism of the photochemical reaction.
Although the potential for such computational investigations is clear, detailed computational studies specifically focused on the reaction mechanisms and pathways of this compound have not been prominently reported in the scientific literature. The available information is generally based on the well-studied reactivity of the broader class of o-nitrobenzyl compounds.
Derivatives and Analogues Derived from 3 Bromomethyl 4 Nitro Benzoic Acid
Synthesis and Applications of Succinimide (B58015) Esters
One of the primary applications of 3-Bromomethyl-4-nitro-benzoic acid is in the synthesis of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester (BNBA-SE). sigmaaldrich.com This reaction typically involves the coupling of this compound with N-hydroxysuccinimide. chemsrc.com The resulting succinimide ester is a valuable reagent in biochemical research, particularly for protein labeling and modification. ontosight.ai The succinimide ester group allows for covalent attachment to amino acid residues on proteins, enabling the study of protein structure and function. ontosight.ai Furthermore, the bromomethyl group provides a reactive site for further chemical derivatization. ontosight.ai
Preparation of Substituted Indazole Derivatives and Libraries
This compound is a key starting material for the creation of 2H-indazole based libraries through parallel solution-phase methods. sigmaaldrich.com Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including antitumor and anti-inflammatory effects. researchgate.netnih.gov The synthesis of these derivatives often involves multi-step reaction sequences where the benzoic acid derivative is a critical component. researchgate.net The ability to generate libraries of substituted indazoles is crucial for screening and identifying new drug candidates. nih.govresearchgate.net
Synthesis of Quinazolinone and Quinazolinethione Compounds
The compound is also utilized in the synthesis of 3,4-dihydro-2(1H)-quinazolinones and 3,4-dihydro-1H-quinazolin-2-thiones. sigmaaldrich.com Quinazolinones are a class of compounds with significant biological effects, and their synthesis is a subject of interest in medicinal chemistry. nih.gov The synthesis can be achieved through the cyclization of appropriately substituted benzene (B151609) rings, with this compound providing the necessary structural framework. sigmaaldrich.comnih.gov
Formation of Thiol-Containing Compounds
The reactivity of the bromomethyl group in this compound allows for its use in the synthesis of thiol-containing compounds. sigmaaldrich.com For instance, it can react with thiol-containing molecules to form thioether linkages. ontosight.ai An example is its reaction to form 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid. sigmaaldrich.com Thiol-containing compounds are important in various biological processes and are used in the development of new drugs and therapies. nih.gov The ability to introduce a thiol group or react with one makes this benzoic acid derivative a useful tool in this area of research. mdpi.comwsu.edu
Development of Polypeptide Resins and Modified Peptides
In the realm of peptide chemistry, this compound is instrumental in the preparation of 3-nitro-4-bromomethyl benzoyl amide polystyrene resin. google.com This resin is employed in the solid-phase synthesis of protected peptide acids and amides. google.com A key advantage of this method is that the synthesized peptides can be cleaved from the resin by photolysis, which avoids the use of harsh acidic or basic conditions that could damage sensitive amino acids. google.com This allows for the production of purified polypeptides in high yield. google.com
Synthesis of Novel Nucleoside Analogues
While direct synthesis of nucleoside analogues from this compound is not extensively detailed in the provided context, the reactivity of the bromomethyl group makes it a potential candidate for the alkylation of nucleoside bases. Such modifications are a common strategy in the development of antiviral and anticancer drugs.
Other Benzoic Acid Derivatives for Comparative Studies
The study of this compound and its derivatives is often put into context by comparing them with other benzoic acid derivatives. nih.gov These comparative studies help in understanding structure-activity relationships, where the effect of different substituents on the benzoic acid ring is evaluated for biological activity. nih.gov For example, derivatives like 4-nitrobenzoic acid, 2-methoxy-4-nitrobenzoic acid, and various aminobenzoic acids are used to probe the importance of the bromomethyl and nitro groups for a specific application. sigmaaldrich.comnih.gov This comparative approach is fundamental in medicinal chemistry for the rational design of more potent and selective drugs. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science Research
Versatile Building Block in Complex Organic Synthesis
The unique trifunctional nature of 3-Bromomethyl-4-nitro-benzoic acid—possessing a carboxylic acid, a benzylic bromide, and a nitro group—allows it to serve as a highly adaptable starting material for the construction of complex molecular architectures. smolecule.com Its utility stems from the distinct reactivity of each functional group, which can be addressed selectively under different reaction conditions.
The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is central to its function in organic synthesis. For instance, it is a precursor for creating specialized resins used in solid-phase synthesis. A notable example is the preparation of a 3-nitro-4-bromomethyl benzoyl amide polystyrene resin, which is instrumental in the solid-phase synthesis of protected peptide acids and amides. google.com This method facilitates the creation of purified polypeptides, showcasing the compound's role in sophisticated biochemical preparations. google.com
Furthermore, the compound serves as a precursor for various heterocyclic compounds. It is a starting material in the synthesis of 2H-indazole derivatives, a class of molecules recognized for their diverse biological activities and importance in drug discovery programs. smolecule.com The presence of both the bromine and nitro functional groups enhances its reactivity, enabling diverse synthetic pathways that are not as readily accessible with simpler analogs. smolecule.com
Intermediate in Medicinal Chemistry Research
In the realm of medicinal chemistry, this compound and its isomers serve as crucial intermediates for the synthesis of new chemical entities with potential therapeutic applications.
The compound is a foundational element in the synthesis of more elaborate molecules intended for pharmaceutical use. smolecule.comchemimpex.com It acts as a precursor for a variety of functional molecules, including derivatives like 4-Bromomethyl-3-nitrobenzoic acid succinimide (B58015) ester (BNBA-SE), which finds use in bioconjugation reactions and protein-protein interaction studies. smolecule.com Its ability to react with various nucleophiles, such as amines to form amides or alcohols to form esters, is fundamental to its role in building the carbon skeleton of potential drug candidates. smolecule.com Structurally related compounds are widely employed as intermediates in the development of novel pharmaceuticals. chemimpex.com
The development of new antimicrobial agents is a critical area of research to combat rising antibiotic resistance. Nitroaromatic compounds, including derivatives of bromonitrobenzoic acid, have been investigated for their potential as antimicrobial agents. The structurally similar compound, 4-Bromo-3-nitrobenzoic acid, serves as an important intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections. chemimpex.com Research into pyrazole derivatives, which can be synthesized from such building blocks, has identified potent agents against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. nih.govnsf.gov These agents have demonstrated bactericidal action and the ability to inhibit and eradicate biofilms, with a plausible mode of action involving the permeabilization of the bacterial cell membrane. nih.govnsf.gov
Derivatives of bromonitrobenzoic acids are actively being explored as precursors for compounds with potential anticancer and anti-inflammatory properties.
Anticancer Research: A study focused on the synthesis of nitroaromatic compounds as potential anticancer agents utilized the related isomer, 4-bromomethyl-3-nitrobenzoic acid, as a starting material. researchgate.net A series of nitrated compounds were synthesized and evaluated for their growth-inhibitory activity on human cancer cell lines. researchgate.net Several of the synthesized derivatives exhibited high antiproliferative activity, and two compounds, in particular, displayed significant antitumor effects in in-vivo studies using a mouse model. researchgate.net This research indicates that the mechanism of action for these compounds may be related to their alkylating properties, facilitated by the presence of a good leaving group (bromide) at the benzylic position. researchgate.net
Anti-inflammatory Research: The broader class of benzoic acid derivatives is well-established in the development of anti-inflammatory agents. For example, new derivatives of phenylbutanals and their corresponding carboxylic acids have been synthesized and shown to be potent inhibitors of COX-1 and COX-2 enzymes, which are key targets in anti-inflammatory therapy. nih.gov Another study on a synthesized derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model, hypothetically through the inhibition of the COX-2 pathway. nih.gov These findings support the rationale for using compounds like this compound as a scaffold to develop novel anti-inflammatory drug candidates.
Applications in Materials Science Research
The reactivity of this compound also extends to the field of materials science, where it can be used to synthesize new materials with tailored functionalities. smolecule.com
The ability of this compound to be grafted onto polymer backbones is a key feature in its material science applications. As detailed in a patent, 3-nitro-4-bromomethyl benzoic acid is used to prepare a specialized polystyrene resin. google.com This functionalized polymer acts as a solid support for peptide synthesis, demonstrating a direct application in creating advanced materials for biotechnological processes. google.com
Furthermore, its derivatives are explored for creating materials with photosensitive properties. The closely related isomer, 4-Bromomethyl-3-nitrobenzoic acid, has been used as a UV-cleavable reagent to functionalize polyacrylamide hydrogels and as a photocleavable linker. sigmaaldrich.comsigmaaldrich.com This property allows for the spatial and temporal control of material properties using light, which is valuable in the development of smart materials, microfluidic devices, and platforms for studying cell biology. sigmaaldrich.com The incorporation of such molecules into polymers can enhance properties like thermal stability and chemical resistance. chemimpex.com
Data Tables
Table 1: Summary of Research Applications
| Field | Application Area | Specific Use-Case Example | Key Functional Groups Involved |
|---|---|---|---|
| Organic Synthesis | Complex Molecule Construction | Synthesis of 2H-indazole derivatives. smolecule.com | Bromomethyl, Nitro, Carboxylic Acid |
| Solid-Phase Synthesis | Preparation of a polystyrene resin for peptide synthesis. google.com | Bromomethyl, Carboxylic Acid | |
| Medicinal Chemistry | Pharmaceutical Intermediates | Precursor to bioconjugation agents like BNBA-SE. smolecule.com | Carboxylic Acid, Bromomethyl |
| Antimicrobial Agents | Precursor for agents targeting bacterial infections (based on isomers). chemimpex.com | Bromomethyl, Nitro | |
| Anticancer Agents | Precursor for compounds with antiproliferative activity (based on isomers). researchgate.net | Bromomethyl, Nitro | |
| Materials Science | Functional Polymers | Creation of functionalized polystyrene resins. google.com | Bromomethyl, Carboxylic Acid |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Bromomethyl-3-nitrobenzoic acid |
| 4-Bromomethyl-3-nitrobenzoic acid succinimide ester (BNBA-SE) |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid |
| 2H-indazole |
| Polystyrene |
Polymer Functionalization Studies
The functionalization of polymers with specific chemical entities is a cornerstone of materials science, enabling the creation of materials with tailored properties. Research has utilized a structural isomer, 4-(bromomethyl)-3-nitrobenzoic acid, to modify polymers for specific synthetic applications. One notable application involves its use as a key precursor when bound to a polymer support, leading to the creation of a 1,4-benzodiazepin-2,3-dione scaffold. This process involves a four-step sequence, providing rapid access to the target compounds in excellent yield and purity nih.gov.
The process, as described in the literature, can be summarized in the following steps:
Furthermore, 4-bromomethyl-3-nitrobenzoic acid has been identified as a UV-cleavable reagent used to functionalize polyacrylamide acryl hydrate (B1144303) (PAAH) sigmaaldrich.com. The photocleavable nature of the nitrobenzyl group is central to this application, allowing for the controlled release or modification of the polymer under specific light conditions.
Surface Modification of Colloidal Crystals
The precise arrangement of particles in colloidal crystals offers unique optical and electronic properties. Modifying the surface of these crystals allows for the tuning of these properties and the creation of responsive materials. The isomer 4-bromomethyl-3-nitrobenzoic acid serves as a photocleavable linker to create localized photoinversion of surface charges within a colloidal crystal sigmaaldrich.com.
This application leverages the o-nitrobenzyl moiety, which can be cleaved upon UV irradiation nih.govresearchgate.net. By anchoring this molecule to the surface of the colloidal particles, researchers can create a stable, functionalized surface. Subsequent exposure to light triggers the cleavage of the linker, altering the surface chemistry in a spatially controlled manner. This technique opens avenues for creating tunable photonic materials and sensors. The efficient release of immobilized molecules from a surface using this method, often exceeding 95%, has been demonstrated in related systems without degrading the functionality of the attached molecule nih.gov.
Utility in Proteomics Research for Protein Labeling
In the field of proteomics, which involves the large-scale study of proteins, this compound and its derivatives are valuable research tools for protein labeling smolecule.com. The reactivity of the bromomethyl group allows for covalent attachment to proteins, while the nitrobenzoic acid portion provides a handle that can be photochemically cleaved.
A derivative, 4-bromomethyl-3-nitrobenzoic acid succinimide ester (BNBA-SE), is synthesized from the parent compound and is used as a crosslinking agent in bioconjugation reactions and for studying protein-protein interactions smolecule.com. The ability of these molecules to act as thiol photo-deprotection reagents is also significant sigmaaldrich.com. This property allows researchers to protect and then selectively deprotect thiol groups on proteins using light, enabling controlled studies of protein function and interaction. While specific isobaric tagging methods like iTRAQ and TMT are common in quantitative proteomics, the unique photocleavable nature of nitrobenzyl-based linkers provides an alternative and complementary tool for specific applications like the controlled release of proteins from surfaces or matrices nih.govnih.govresearchgate.net.
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique for synthesizing a large number of different but structurally related molecules, known as a chemical library, in a short amount of time. The structural features of this compound and its isomer make them well-suited for this purpose.
The isomer 4-bromomethyl-3-nitrobenzoic acid has been used as a starting material in the parallel solution-phase synthesis of a 2H-indazole based library sigmaaldrich.com. Furthermore, its use in a polymer-bound form to generate a 1,4-benzodiazepine-2,3-dione scaffold is a clear example of its application in library synthesis nih.gov. The 4-bromomethyl-3-nitrobenzoyl group has been widely employed as a photocleavable linker in combinatorial synthesis, allowing for the mild release of synthesized compounds from a solid support under photolytic conditions, which complements traditional acidic or basic cleavage methods google.com. This is particularly advantageous when the synthesized molecules contain acid- or base-labile functional groups google.com.
Potential in Dye Chemistry Research
Nitrobenzoic acids are important intermediates in the synthesis of dyes and pigments chemiis.comgoogle.com. The nitro group can be reduced to an amino group, yielding aminobenzoic acid. This resulting aromatic amine is a crucial precursor for creating azo dyes, a large and significant class of colorants known for their vibrant colors nbinno.com. While direct research specifying the use of this compound in dye synthesis is not prominent, the general reactivity of nitrobenzoic acid derivatives is well-established in the industry atamanchemicals.com. The chemical modifications possible with these intermediates allow for the fine-tuning of color shades, solubility, and lightfastness of the final dye products nbinno.com.
Table of Compounds Mentioned
Spectroscopic and Structural Elucidation of 3 Bromomethyl 4 Nitro Benzoic Acid
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. However, no specific experimental spectra or tabulated peak assignments for 3-Bromomethyl-4-nitro-benzoic acid could be located.
Fourier Transform Infrared (FTIR) Spectroscopy
No published FTIR spectra or detailed lists of vibrational frequencies for this compound were found in the conducted search. To perform a complete analysis, this data would be necessary to identify characteristic peaks for the carboxylic acid O-H and C=O stretches, the nitro group N-O stretches, the C-Br stretch of the bromomethyl group, and the various aromatic C-H and C-C vibrations.
Fourier Transform Raman (FT-Raman) Spectroscopy
Similarly, there is no available FT-Raman spectroscopic data for this compound. Raman spectroscopy would complement FTIR data, particularly in observing non-polar bonds and providing a clearer view of the skeletal vibrations of the benzene (B151609) ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₈H₆BrNO₄, corresponding to a molecular weight of approximately 260.04 g/mol . An experimental mass spectrum would be required to confirm the molecular ion peak and to analyze the fragmentation pattern, which would offer clues about the molecule's structure and stability. No such experimental mass spectrum was found.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. This includes bond lengths, bond angles, and intermolecular interactions. The search for crystallographic data for this compound did not yield any results. Therefore, crucial information regarding its solid-state conformation, crystal packing, and hydrogen bonding interactions remains undetermined.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
No published studies were found that performed DFT calculations on 3-Bromomethyl-4-nitro-benzoic acid. Therefore, information regarding its optimized molecular geometry, conformational analysis, calculated vibrational frequencies, spectral assignments, and MEP surface is not available.
Molecular Geometry Optimization and Conformational Analysis
There is no available data from DFT or other computational methods that describes the optimized bond lengths, bond angles, and dihedral angles of this compound. Studies on its possible conformers and their relative energies have not been reported.
Vibrational Frequency Calculations and Spectral Assignment
Calculated vibrational frequencies and the corresponding assignments for the fundamental vibrational modes of this compound are not present in the scientific literature. Without these calculations, a theoretical vibrational spectrum (FTIR and Raman) cannot be presented.
Molecular Electrostatic Potential (MEP) Surface Analysis
An MEP surface analysis for this compound, which would identify the electrophilic and nucleophilic sites and provide insights into its intermolecular interactions, has not been documented.
Studies on Molecular Stability and Conformation
No research dedicated to the molecular stability and conformational landscape of this compound could be located. Such studies would typically involve computational analysis of different rotational isomers and the energy barriers between them.
Prediction of Electronic Properties and Reactivity (e.g., Hyperpolarizability for Non-Linear Optics)
The electronic properties of this compound, such as its dipole moment, polarizability, and first-order hyperpolarizability, have not been computationally predicted or reported. Therefore, its potential for applications in non-linear optics remains theoretically uncharacterized.
Quantum Chemical Analysis of Substituent Effects
A quantum chemical analysis detailing the electronic and steric effects of the bromomethyl and nitro substituents on the benzoic acid ring of this specific isomer is not available. Such an analysis would provide a deeper understanding of the molecule's reactivity and properties.
Chemical Stability and Degradation Pathways
Forced Degradation Studies under Various Conditions
Forced degradation studies have been conducted on 4-bromomethyl-3-nitrobenzoic acid (ANB) to ascertain its stability under hydrolytic, oxidative, and photolytic stress. nih.govresearchgate.net These studies revealed that the compound is particularly susceptible to degradation under hydrolytic conditions. nih.govresearchgate.net
The stability of ANB was assessed under acidic and alkaline hydrolysis. nih.govresearchgate.net The compound demonstrated significant lability in both acidic and alkaline environments, leading to the formation of a primary degradation product. nih.govresearchgate.net
Under acidic conditions (0.1 M HCl), the degradation of ANB was temperature-dependent. At room temperature for 24 hours, approximately 93% of the initial amount of ANB remained. researchgate.net When the temperature was increased to 50°C for the same duration, the remaining ANB dropped to 79%. researchgate.net Under reflux conditions, significant degradation was observed, with only about 6% of the parent compound remaining. researchgate.net
In alkaline conditions (0.1 M NaOH) at room temperature, the degradation was even more pronounced, with only about 2.5% of ANB remaining after 24 hours. researchgate.net
| Degradation Condition | Temperature | Duration | Remaining ANB (%) | Reference |
| Acid Hydrolysis (0.1 M HCl) | Room Temperature | 24 hours | ~93% | researchgate.net |
| Acid Hydrolysis (0.1 M HCl) | 50°C | 24 hours | ~79% | researchgate.net |
| Acid Hydrolysis (0.1 M HCl) | Reflux | 24 hours | ~6% | researchgate.net |
| Alkaline Hydrolysis (0.1 M NaOH) | Room Temperature | 24 hours | ~2.5% | researchgate.net |
The response of ANB to oxidative stress was evaluated using hydrogen peroxide. nih.govresearchgate.net In these studies, ANB was found to be stable under oxidative conditions, showing no significant degradation. nih.govresearchgate.net
The photostability of ANB was investigated by exposing the compound to light. nih.govresearchgate.net The compound was found to be stable under the tested photolytic conditions. nih.govresearchgate.net In related applications, the 3-nitro-4-bromomethyl benzoyl moiety is utilized as a photocleavable linker in solid-phase peptide synthesis. google.com This suggests that under specific irradiation conditions, the molecule is designed to undergo cleavage, allowing for the release of synthesized peptides from a resin support. google.com
Identification and Characterization of Degradation Products (e.g., 4-Hydroxymethyl-3-nitrobenzoic acid)
The primary degradation product formed during the hydrolytic degradation of 4-bromomethyl-3-nitrobenzoic acid has been identified as 4-hydroxymethyl-3-nitrobenzoic acid (ANOH). nih.govresearchgate.net This product results from the hydrolysis of the bromomethyl group to a hydroxymethyl group. nih.gov The characterization and identification of ANOH were confirmed by co-elution with a synthetically prepared working standard of the compound. nih.govoup.com
Development of Stability-Indicating Analytical Methods (e.g., HPLC-UV)
To effectively monitor the degradation of ANB and quantify it in the presence of its degradation products, a stability-indicating high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection has been developed and validated. nih.govresearchgate.net This method is capable of separating the parent compound, ANB, from its primary degradation product, ANOH. nih.gov
The chromatographic separation was achieved on an octadecylsilane (B103800) (C18) column. nih.gov The optimized conditions for the HPLC-UV method are detailed in the table below.
| Parameter | Condition | Reference |
| Mobile Phase | Methanol-water (80:20, v/v), pH adjusted to 4.0 with formic acid | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection Wavelength | 271 nm (UV diode array detection) | nih.gov |
| Injection Volume | 20 µL | nih.gov |
| Column Temperature | 30°C | nih.gov |
| Retention Time (ANB) | 4.32 min | oup.com |
| Retention Time (ANOH) | 3.52 min | researchgate.net |
This method was validated according to the International Conference on Harmonization (ICH) guidelines and demonstrated good precision, accuracy, linearity, specificity, and robustness. nih.govoup.com The coefficient of determination (r²) for the linearity of the method was greater than 0.999. nih.gov The relative standard deviation for precision was found to be 0.67% on average, and the accuracy was determined to be an average of 99.97%. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways and Catalytic Systems
Future research into 3-Bromomethyl-4-nitro-benzoic acid could significantly benefit from the development of more efficient and novel synthetic pathways. A known method involves the refluxing of p-toluic acid with N-bromo-succinimide and benzoyl peroxide in dry benzene (B151609) to yield a bromo-p-toluic acid, which is then converted to 3-nitro-4-bromomethyl benzoic acid through a reaction with nitric acid. google.com At temperatures above -10° C, the dinitro derivative becomes the predominant product. google.com
Further research could explore alternative starting materials and reagents to improve yield, reduce reaction times, and enhance safety. For instance, investigating the synthesis from different isomers of toluic acid or employing alternative brominating agents could lead to more efficient processes. datapdf.com The development of catalytic systems, potentially using transition metals, could offer pathways with higher selectivity and lower environmental impact.
Moreover, exploring synthetic routes starting from benzene could provide additional pathways. For a related isomer, 4-bromo-3-nitrobenzoic acid, a proposed synthesis involves the bromination of benzene, followed by acylation, oxidation, and nitration. quora.comquora.com Investigating analogous multi-step syntheses for this compound could be a fruitful area of research.
| Starting Material | Reagents | Intermediate Product | Final Product | Reference |
| p-Toluic acid | N-bromo-succinimide, Benzoyl peroxide, Nitric acid | Bromo-p-toluic acid | 3-Nitro-4-bromomethyl benzoic acid | google.com |
| Benzene | Bromine, Aluminum chloride, Acetyl chloride, KMnO4, Nitric acid, Sulfuric acid | 4-Bromobenzoic acid | 4-Bromo-3-nitrobenzoic acid | quora.comquora.com |
Exploration of New Derivatization Strategies for Enhanced Functionality
The functional groups of this compound, including the carboxylic acid, nitro group, and bromomethyl group, offer multiple sites for derivatization. sigmaaldrich.com Future research should focus on exploring novel derivatization strategies to synthesize a new generation of compounds with enhanced functionalities.
The existing applications of the related compound, 4-Bromomethyl-3-nitrobenzoic acid, demonstrate its utility as a reactant in the synthesis of various esters and amides. sigmaaldrich.comsigmaaldrich.com For example, it is used to create 4-bromomethyl-3-nitrobenzoic acid succinimide (B58015) ester (BNBA-SE) and decyl 4-(bromomethyl)-3-nitrobenzoate. sigmaaldrich.comsigmaaldrich.com Similar derivatization of the carboxylic acid group of this compound could be explored to create a library of new chemical entities.
Furthermore, the nitro group can be reduced to an amine, opening up another avenue for functionalization. innospk.com This amino group can then be further modified to introduce different functionalities. A patent describes the conversion of 3-nitro-4-bromomethyl benzoic acid to 3-nitro-4-aminomethyl benzoic acid using dry liquid ammonia (B1221849). google.com
A particularly innovative approach could be the application of advanced derivatization strategies, such as the one using 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.gov This method, developed for metabolomics, simultaneously targets carbonyl, carboxyl, and phosphoryl groups, significantly improving detection sensitivity in mass spectrometry. nih.gov Adapting such highly sensitive derivatization techniques for this compound could enable its use in trace-level analytical applications.
Expansion of Applications in Advanced Organic Synthesis and Materials Science
The unique structure of this compound makes it a valuable building block in advanced organic synthesis and materials science. innospk.com Its application in solid-phase peptide synthesis, where it is used to prepare a 3-nitro-4-bromomethyl benzoyl amide polystyrene resin, highlights its potential. google.com This resin allows for the synthesis of protected peptide acids and amides, which can be cleaved from the solid support by photolysis. google.com
Future research could focus on expanding its use as a photocleavable linker. google.comsigmaaldrich.com The ortho-nitrobenzyl group is known for its ability to be cleaved by light, a property that is highly valuable in various applications, including drug delivery and the creation of photoresponsive materials. google.com
In the realm of materials science, the compound could be used to functionalize polymers and surfaces. sigmaaldrich.comnih.gov For instance, the related 4-Bromomethyl-3-nitrobenzoic acid has been used as a UV-cleavable reagent to functionalize polyacrylamide acryl hydrate (B1144303) (PAAH). sigmaaldrich.com Exploring the use of this compound to create novel polymers with tunable properties or to modify the surface of materials for specific applications is a promising research direction.
A patent also suggests a potential application in agriculture, where the ortho-nitro benzoic acid group can act as a coupling agent to attach herbicides, fungicides, or fertilizers to a solid support for slow and controlled release in response to daylight. google.com Further investigation into this area could lead to the development of novel agrochemical formulations.
| Application Area | Specific Use | Potential Outcome | Reference |
| Organic Synthesis | Solid-phase peptide synthesis | High-yield synthesis of protected peptides | google.com |
| Organic Synthesis | Photocleavable linker | Controlled release of molecules | google.comsigmaaldrich.com |
| Organic Synthesis | Synthesis of heterocyclic compounds | Access to novel scaffolds like 1,4-benzodiazepine-2,3-diones | nih.gov |
| Materials Science | Functionalization of polymers | Creation of photoresponsive materials | sigmaaldrich.com |
| Agriculture | Slow-release formulations | Controlled delivery of agrochemicals | google.com |
Further Elucidation of Mechanistic Aspects in Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Future research should employ advanced analytical techniques to study the kinetics and intermediates of its reactions.
For instance, techniques like 79Br NMR spectroscopy could be used to monitor reactions where the bromide ion is displaced, providing valuable kinetic data. researchgate.net This would be particularly useful in studying nucleophilic substitution reactions at the bromomethyl group.
The role of the nitro group in influencing the reactivity of the molecule is another area that warrants further investigation. The nitro group's electron-withdrawing nature can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring. Mechanistic studies could help in understanding these electronic effects and how they can be modulated.
Furthermore, computational chemistry, such as quantum-chemical calculations, could be employed to model the transition states and intermediates of reactions involving this compound. researchgate.net This could provide insights into reaction pathways and help in the rational design of new reactions and catalysts.
Investigation into Green Chemistry Approaches for Synthesis and Processing
The principles of green chemistry should be a central theme in future research involving this compound. This includes the development of more environmentally benign synthetic routes and the use of greener solvents and reagents.
One area of focus could be the replacement of hazardous reagents like benzoyl peroxide and solvents like benzene and carbon tetrachloride, which have been used in related syntheses. google.comdatapdf.com The exploration of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids should be prioritized.
The development of catalytic processes, as mentioned earlier, is also a key aspect of green chemistry, as it can lead to higher efficiency and reduced waste. Additionally, research into the use of alternative brominating agents that are less hazardous than molecular bromine could significantly improve the environmental footprint of the synthesis. datapdf.com
The demand for greener synthesis routes is a growing trend in the chemical industry. innospk.com By proactively investigating and implementing green chemistry principles in the synthesis and processing of this compound, researchers can ensure its long-term viability and sustainability as a valuable chemical intermediate.
Q & A
Q. What are the standard synthetic routes for 3-Bromomethyl-4-nitro-benzoic acid, and what are their key reaction conditions?
Answer: The synthesis typically involves a two-step process:
Nitration : Start with a methyl-substituted benzoic acid derivative. Nitration is achieved using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0°C, followed by gradual warming to room temperature (2–5 hours) .
Bromination : Introduce the bromomethyl group using brominating agents such as HBr or N-bromosuccinimide (NBS). Solvents like dichloromethane (DCM) are commonly used, with reaction times varying between 10 minutes to 1 hour .
Q. Key Conditions Table
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Nitration | H₂SO₄, HNO₃ | Water | 0°C → rt | 2–5 hours |
| Bromination | HBr/NBS | Dichloromethane | rt | 10–60 min |
Q. What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid :
- Skin contact : Wash immediately with soap and water for 15 minutes. Remove contaminated clothing .
- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
- Storage : Keep in a cool, dry place away from oxidizing agents. Use amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?
Answer:
- Cross-validation : Use multiple analytical techniques (e.g., ¹H/¹³C NMR, FT-IR, X-ray crystallography) to confirm structural assignments .
- Database Comparison : Refer to high-quality spectral databases like NIST Chemistry WebBook, which provides validated reference data .
- Impurity Analysis : Contradictions may arise from residual solvents or byproducts. Perform HPLC or GC-MS to assess purity .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Use B3LYP/6-31G* basis sets to model reaction pathways. The nitro group at position 4 directs electrophilic attack to the bromomethyl group at position 3, enhancing its leaving-group ability .
- Solvent Effects : Include polarizable continuum models (PCM) to account for solvent polarity. DCM and DMF are commonly simulated .
- Transition State Analysis : Identify energy barriers using QM/MM hybrid methods to optimize reaction conditions .
Q. How does the nitro group influence the compound’s stability and biological activity?
Answer:
- Stability : The nitro group increases electron-withdrawing effects, stabilizing the carboxylate anion but making the compound susceptible to photodegradation. Store in dark conditions .
- Biological Activity : The nitro moiety enhances binding to enzyme active sites (e.g., nitroreductases) and may confer antibacterial or anticancer properties. In silico docking studies (e.g., AutoDock Vina) suggest high affinity for microbial targets .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
Answer:
- Catalysis : Use Lewis acids (e.g., FeCl₃) to accelerate bromination .
- Stepwise Monitoring : Employ in situ IR or Raman spectroscopy to track nitro and bromomethyl group formation .
- Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >95% purity. Yield improvements (~15%) are noted when using gradient cooling .
Methodological Considerations
- Contradiction Management : If conflicting data arise (e.g., melting point variations), repeat experiments under standardized conditions (e.g., heating rate 1°C/min) and compare with literature from authoritative sources like NIST or peer-reviewed journals .
- Advanced Characterization : For polymorph identification, use powder XRD paired with thermal analysis (DSC/TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
